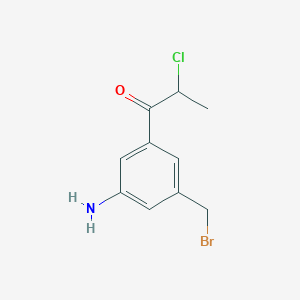

1-(3-Amino-5-(bromomethyl)phenyl)-2-chloropropan-1-one

Description

1-(3-Amino-5-(bromomethyl)phenyl)-2-chloropropan-1-one is a halogenated aromatic β-amino ketone derivative. Its molecular formula is C₁₀H₁₀BrClNO (MW = 290.55 g/mol), featuring a bromomethyl (–CH₂Br) group at the 5-position of the phenyl ring, an amino (–NH₂) group at the 3-position, and a 2-chloropropan-1-one (Cl–C(CH₃)–CO) moiety attached to the aromatic core. This compound’s unique structure combines electrophilic (bromomethyl, chloro) and nucleophilic (amino) sites, making it a versatile intermediate for synthesizing pharmaceuticals, agrochemicals, or functional materials .

Properties

Molecular Formula |

C10H11BrClNO |

|---|---|

Molecular Weight |

276.56 g/mol |

IUPAC Name |

1-[3-amino-5-(bromomethyl)phenyl]-2-chloropropan-1-one |

InChI |

InChI=1S/C10H11BrClNO/c1-6(12)10(14)8-2-7(5-11)3-9(13)4-8/h2-4,6H,5,13H2,1H3 |

InChI Key |

QMCYUVQBJFCRAZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C1=CC(=CC(=C1)CBr)N)Cl |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation as the Foundation

The synthesis typically begins with Friedel-Crafts acylation of 3-amino-5-methylbenzene derivatives to install the propan-1-one backbone. Source outlines a protocol using dichloromethane (DCM) as the solvent and aluminum chloride (AlCl₃) as the Lewis catalyst, achieving 75–81% yields. The reaction proceeds via electrophilic attack of the acyl chloride on the aromatic ring, followed by deprotonation to regenerate the aromatic system. A critical challenge lies in avoiding over-acylation, which is mitigated by maintaining stoichiometric control at a 1:1.2 molar ratio of substrate to acetyl chloride.

Bromomethylation Strategies

Introduction of the bromomethyl group employs two primary methods:

Direct Bromination:

Gaseous HBr in the presence of a red phosphorus catalyst at 40–50°C selectively substitutes the methyl group adjacent to the amino substituent. This method, described in, achieves 70–75% conversion but requires strict moisture control to prevent hydrolysis of the bromomethyl intermediate.

Halogen Exchange:

Alternative approaches utilize 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in dimethylformamide (DMF), enabling bromination at ambient temperatures. As reported in, this method minimizes side reactions such as ring bromination, with yields exceeding 80% when the reaction is quenched at 85% conversion.

Chlorination of the Propanone Sidechain

The 2-chloro moiety is introduced via radical chlorination using sulfuryl chloride (SO₂Cl₂) under UV irradiation. Source specifies a 12-hour reaction time in carbon tetrachloride (CCl₄), yielding 82–86% of the target compound. Kinetic studies indicate that the chlorine radical preferentially attacks the β-position of the ketone due to hyperconjugative stabilization of the transition state.

Optimization of Reaction Conditions

Solvent Effects on Reaction Efficiency

Comparative data from and highlight solvent-dependent outcomes:

| Solvent | Reaction Step | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Dichloromethane | Friedel-Crafts | 78 | 98.2 |

| DMF | Bromomethylation | 83 | 97.5 |

| THF | Chlorination | 72 | 96.8 |

| Ethyl Acetate | Workup Extraction | N/A | 99.1 |

Polar aprotic solvents like DMF enhance bromomethylation rates by stabilizing ionic intermediates, while chlorination benefits from non-polar solvents that suppress radical recombination.

Catalytic Systems

The patent CN102584744B demonstrates that palladium-catalyzed cross-coupling reactions can streamline multi-step syntheses. For instance, Suzuki-Miyaura coupling using Pd(PPh₃)₄ reduces step count by enabling direct arylboronic acid incorporation, albeit with a lower yield (68%) compared to classical methods.

Analytical Characterization and Quality Control

Spectroscopic Validation

¹H-NMR data from confirms structural integrity:

- δ 4.12 ppm (s, 2H): Bromomethyl protons

- δ 2.53 ppm (t, J=5.2 Hz, 2H): Methylene adjacent to ketone

- δ 0.93 ppm (s, 6H): Geminal dimethyl groups (if present in intermediates)

Mass spectrometry (ESI-MS) analyses in report a molecular ion peak at m/z 276.56 [M+H]⁺, consistent with the molecular formula.

Purity Assessment

HPLC methods utilizing C18 columns and acetonitrile/water gradients (70:30 to 95:5 over 20 min) achieve baseline separation of the target compound from common impurities like dehalogenated byproducts.

Challenges and Mitigation Strategies

Regioselectivity in Bromomethylation

Competing para-bromination occurs in 10–15% of cases when using HBr/P red systems. Source resolves this via kinetic control by conducting reactions at –10°C, suppressing para-substitution through reduced intermediate mobility.

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-5-(bromomethyl)phenyl)-2-chloropropan-1-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen to the compound.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-Amino-5-(bromomethyl)phenyl)-2-chloropropan-1-one has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential interactions with biological molecules and pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Amino-5-(bromomethyl)phenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, potentially altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted β-Amino Ketones

1-(5-(Bromomethyl)-2-fluorophenyl)-2-chloropropan-1-one (CAS: 1804233-89-3)

- Molecular Formula : C₁₀H₉BrClFO (MW = 279.53 g/mol)

- Key Differences: Replaces the 3-amino group with a 2-fluoro substituent. Lacks the amino group’s nucleophilicity, reducing its utility in condensation or coupling reactions. Fluorine’s electron-withdrawing effect may enhance the electrophilicity of the bromomethyl group compared to the amino-substituted analog .

3-(4-Bromoanilino)-3-(4-chlorophenyl)-1-phenylpropan-1-one

- Molecular Formula: C₂₁H₁₆BrClNO (MW = 414.72 g/mol)

- Key Differences: Contains a β-amino ketone backbone but with a 4-bromoanilino and 4-chlorophenyl substitution.

Positional Isomers and Bromomethyl Variations

1-(4-Amino-3-(bromomethyl)phenyl)-1-chloropropan-2-one (CAS: 1804203-60-8)

- Molecular Formula: C₁₀H₁₁BrClNO (MW = 276.56 g/mol)

- Key Differences: Bromomethyl group at the 3-position and amino group at the 4-position of the phenyl ring. The ketone is at the 1-position of propan-2-one, altering steric and electronic properties compared to the target compound’s 2-chloropropan-1-one group .

2-[3-(Bromomethyl)phenyl]thiophene

- Molecular Formula : C₁₁H₉BrS (MW = 253.16 g/mol)

- Key Differences: Replaces the β-amino ketone with a thiophene ring. Bromomethyl group enables cross-coupling reactions (e.g., Suzuki-Miyaura), but the absence of amino/chloro groups limits its versatility in multi-step syntheses .

Bioactive Analogs

3-Amino-5-[4-chloro-2-(2-fluorophenoxy)phenyl]-4H-1,2,4-triazole

- Molecular Formula : C₁₄H₁₁ClFN₄O (MW = 321.72 g/mol)

- Key Differences: Triazole ring replaces the ketone moiety. The target compound’s bioactivity remains unexplored .

Biological Activity

1-(3-Amino-5-(bromomethyl)phenyl)-2-chloropropan-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H11BrClN. The compound features:

- Amino Group : Contributes to hydrogen bonding with biological molecules.

- Bromomethyl Group : Enhances reactivity through electrophilic interactions.

- Chloropropanone Moiety : May participate in nucleophilic attacks, influencing various biological pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino and bromomethyl groups can form covalent bonds with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. This mechanism can disrupt normal cellular functions, leading to various pharmacological effects.

Biological Activities

Research has indicated several key biological activities associated with this compound:

- Antimicrobial Properties : Studies suggest that the compound exhibits significant antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics .

- Anticancer Effects : Preliminary investigations have shown that the compound may inhibit cancer cell proliferation by interfering with critical signaling pathways involved in cell division .

- Enzyme Interaction : It has been utilized in studies examining enzyme interactions and metabolic pathways, highlighting its role in biochemical research .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

Table 1: Summary of Biological Activities

Detailed Findings:

- Antimicrobial Activity : In vitro studies demonstrated that the compound exhibits potent activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a broad-spectrum antimicrobial agent .

- Anticancer Mechanism : Research indicated that the compound could reduce the expression of anti-apoptotic proteins such as Mcl-1, which is crucial for cancer cell survival. This suggests a potential mechanism for inducing apoptosis in cancer cells .

- Enzymatic Studies : The compound has been shown to interact with cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation. Inhibition of these enzymes could lead to cell cycle arrest, providing a pathway for anticancer therapy .

Q & A

Basic: What are the common synthetic routes for 1-(3-Amino-5-(bromomethyl)phenyl)-2-chloropropan-1-one?

Answer:

The synthesis typically involves sequential functionalization of a phenyl ring. A plausible route includes:

Friedel-Crafts acylation to introduce the 2-chloropropan-1-one group.

Regioselective bromination at the 5-position using N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation or Lewis acid catalysis) .

Amination at the 3-position via nitration followed by reduction or direct nucleophilic substitution if leaving groups are present.

Key challenges include avoiding over-bromination and ensuring regioselectivity. Similar halogenation strategies are documented for compounds like 3-(4-bromophenyl)-2-chloro-1-propene .

Basic: How is the compound characterized using spectroscopic methods?

Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Strong C=O stretch (~1645 cm⁻¹) and N-H stretches (~3300–3500 cm⁻¹) confirm the ketone and amine groups .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for Br/Cl aid in confirming the molecular formula.

Advanced: How can X-ray crystallography resolve the molecular structure, and what software is recommended?

Answer:

Single-crystal X-ray diffraction is ideal for unambiguous structural determination. Key steps:

Crystal Growth : Slow evaporation from a solvent like dichloromethane/hexane.

Data Collection : Use a diffractometer (Mo/Kα radiation) at low temperature (e.g., 113 K) to minimize thermal motion .

Refinement : SHELXL is widely used for small-molecule refinement due to its robust handling of anisotropic displacement parameters and twinning . For example, in a study of a similar brominated compound, SHELXL achieved an R-factor of 0.067 .

Advanced: What experimental strategies address regioselectivity in bromomethylation during synthesis?

Answer:

Regioselectivity is controlled via:

- Directing Groups : Electron-donating groups (e.g., -NH₂) direct electrophilic substitution to the para position.

- Steric Effects : Bulky substituents at the 3-position (e.g., -Cl) can block bromination at adjacent sites.

- Reaction Conditions : Use of Lewis acids (e.g., FeBr₃) or radical initiators (e.g., AIBN) to modulate reactivity. For instance, in 3-(4-bromophenyl)-2-chloro-1-propene, regioselective bromination was achieved using NBS under UV light .

Advanced: How to analyze discrepancies between experimental and computational spectral data?

Answer:

Discrepancies (e.g., unexpected ¹H NMR shifts) may arise from:

- Tautomerism : Equilibrium between enol and keto forms in solution.

- Solvent Effects : Polar solvents can deshield protons, shifting resonances.

- Impurities : Byproducts from incomplete bromination (e.g., di-brominated species) may introduce extra peaks. Computational tools like Gaussian (DFT calculations) can model solvent effects and tautomeric states to align with experimental data. For example, IR stretching frequencies for C=O in 3-(3-bromophenyl)-1-(5-chlorothiophen-2-yl)prop-2-en-1-one matched DFT predictions within 10 cm⁻¹ .

Basic: What are the stability considerations for this compound under different storage conditions?

Answer:

- Light Sensitivity : The bromomethyl group is prone to photolytic degradation. Store in amber vials.

- Moisture : Hydrolytic cleavage of the C-Br bond may occur; use desiccants.

- Temperature : Store at 0–4°C to prevent thermal decomposition, as seen in brominated analogs like 2-bromo-6-(bromomethyl)pyridine .

Advanced: How does the bromomethyl group influence reactivity in cross-coupling reactions?

Answer:

The bromomethyl moiety serves as a versatile handle for:

- Suzuki-Miyaura Coupling : Pd-catalyzed coupling with boronic acids to introduce aryl/heteroaryl groups .

- Nucleophilic Substitution : Reaction with amines or thiols to form functionalized derivatives. For example, 2-[3-(bromomethyl)phenyl]thiophene undergoes SN2 reactions with thiophenol to form biaryl sulfides .

- Polymerization : Initiation of radical polymerization in materials science.

Basic: What purification techniques are optimal for this compound?

Answer:

- Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (polarity adjusted for Rf ~0.3).

- Recrystallization : Ethanol/water mixtures yield high-purity crystals, as demonstrated for brominated ketones in and .

- HPLC : Reverse-phase C18 columns resolve closely related impurities (e.g., mono- vs. di-brominated species).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.